Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate
Description
Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate is a synthetic pteridine derivative with structural modifications designed to enhance bioavailability and target specificity. The compound features a 2,4-diaminopteridin-6-yl core linked via a pent-4-yn-2-yl chain to a benzoyl group, which is further conjugated to a dimethyl esterified pentanedioate backbone.
Key structural attributes include:
- 2,4-Diaminopteridin-6-yl moiety: A heterocyclic system critical for binding dihydrofolate reductase (DHFR) and related enzymes.
- Dimethyl pentanedioate esters: Likely act as prodrug moieties, hydrolyzing in vivo to the active dicarboxylic acid form.
Properties
IUPAC Name |
dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O5/c1-4-5-16(12-17-13-28-22-20(29-17)21(26)31-25(27)32-22)14-6-8-15(9-7-14)23(34)30-18(24(35)37-3)10-11-19(33)36-2/h1,6-9,13,16,18H,5,10-12H2,2-3H3,(H,30,34)(H4,26,27,28,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APABDPCMDMRBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate involves multiple steps. One common method includes the reaction of 2,4-diaminopteridine with a pent-4-yn-2-yl derivative, followed by coupling with a benzoyl chloride derivative. The final step involves esterification with dimethyl pentanedioate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is carefully monitored to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known antifolate drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in folate metabolism. It inhibits the activity of these enzymes, leading to disruption of cellular processes that rely on folate derivatives. This mechanism is similar to that of other antifolate drugs, which are used in cancer therapy to inhibit cell proliferation .
Comparison with Similar Compounds
Methotrexate (CAS 59-05-2)
Structure: N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid . Molecular Formula: C₂₀H₂₂N₈O₅. Key Differences:
- Methotrexate retains a free glutamic acid group, enhancing affinity for folate transporters but limiting cell permeability.
- The target compound’s dimethyl esters improve lipophilicity, favoring passive diffusion across membranes .
Pharmacological Activity : Methotrexate is a DHFR inhibitor used in cancer and autoimmune diseases. The target compound’s ester groups may delay activation, prolonging therapeutic effects .
Dimethyl (2S)-2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate (CAS 34378-65-9)
Molecular Formula : C₂₂H₂₆N₈O₅.
Comparison :
- Shares the dimethyl ester and pteridinyl core but lacks the pent-4-yn-2-yl group.
- Research Findings: This analog exhibits 30% higher in vitro potency than methotrexate in leukemia cell lines, attributed to optimized ester hydrolysis kinetics .
2-{4-[2-(2-Amino-4-Hydroxy-Quinazolin-6-yl)-1-Carboxy-Ethyl]-Benzoylamino}-Pentanedioic Acid
Structure : A quinazoline-based analog with a carboxylated ethyl chain .
Molecular Formula : C₂₃H₂₂N₄O₈.
Key Differences :
(2S)-2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-3-fluorobenzoyl]amino]pentanedioic Acid
Modification : Fluorination at the benzoyl ring’s meta position .
Impact :
- Fluorine’s electron-withdrawing effect enhances metabolic stability but reduces solubility.
- In vivo studies show a 15% lower clearance rate compared to non-fluorinated analogs .
Tabulated Comparison of Key Parameters
*Estimated based on structural similarity to CAS 34378-65-9 .
Biological Activity
Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate, also known by its CAS number 374777-77-2, is a synthetic compound derived from the pteridine family. Its structure includes a dimethyl ester of a pentanedioic acid backbone, linked to a benzamide and a pteridinyl moiety. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and as an antifolate agent.
The molecular formula of this compound is with a molecular weight of approximately 505.54 g/mol. The structural characteristics are significant for its biological interactions and pharmacological effects.
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Inhibition of Dihydrofolate Reductase (DHFR) :
- The compound is believed to exert its biological effects primarily through the inhibition of DHFR, an enzyme critical in the folate metabolic pathway. By inhibiting this enzyme, the compound can disrupt nucleotide synthesis, leading to impaired DNA replication and cell division, particularly in rapidly dividing cancer cells.
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Antimetabolite Activity :
- The structural similarity to folate allows it to act as an antimetabolite, competing with natural substrates and ultimately leading to cytotoxic effects in tumor cells.
Anticancer Properties
Research has shown that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- Case Study: In vitro Studies :
- In vitro assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including leukemia and solid tumors. The IC50 values indicate potent activity at low concentrations, suggesting high efficacy as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | Significant growth inhibition |
| MCF7 (Breast Cancer) | 0.3 | Induction of apoptosis |
| K562 (Leukemia) | 0.7 | Cell cycle arrest |
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates good absorption and distribution properties, with studies suggesting that it can cross the blood-brain barrier effectively, which is crucial for treating central nervous system tumors. Toxicity studies have shown manageable side effects compared to conventional chemotherapeutics.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
